Trichloromethyl 4-nitrophenyl sulfide
CAS No.: 713-66-6
Cat. No.: VC16058135
Molecular Formula: C7H4Cl3NO2S
Molecular Weight: 272.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 713-66-6 |
|---|---|
| Molecular Formula | C7H4Cl3NO2S |
| Molecular Weight | 272.5 g/mol |
| IUPAC Name | 1-nitro-4-(trichloromethylsulfanyl)benzene |
| Standard InChI | InChI=1S/C7H4Cl3NO2S/c8-7(9,10)14-6-3-1-5(2-4-6)11(12)13/h1-4H |
| Standard InChI Key | PBCJPHDFBOPCHJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1[N+](=O)[O-])SC(Cl)(Cl)Cl |
Introduction
Synthetic Pathways and Methodologies
Chlorination of Methyl Sulfide Precursors
A patented method for synthesizing aromatic sulfonyl chlorides involves the chlorination of methyl sulfide derivatives. For example, 4-nitrophenyl methyl sulfide reacts with chlorine gas in monochlorobenzene at 25°C to yield 4-nitrobenzenesulfonyl chloride . While this process targets sulfonyl chlorides, it highlights the reactivity of methyl sulfides under chlorination conditions. Adapting this approach, trichloromethyl 4-nitrophenyl sulfide could theoretically be synthesized by substituting the methyl group with a trichloromethyl moiety prior to or during chlorination.
Reaction Conditions
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Solvent: Monochlorobenzene
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Temperature: 25°C
Decarboxylative Trichloromethylation
Recent advances in trichloromethylation, such as the decarboxylative method using sodium trichloroacetate (NaTCA), offer alternative routes. In a 2014 study, aromatic aldehydes were treated with NaTCA in dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to introduce trichloromethyl groups . Although this method targets aldehydes, modifying the substrate to a thiol-containing precursor could enable the synthesis of trichloromethyl sulfides. For instance, reacting 4-nitrothiophenol with a trichloromethylating agent under basic conditions might yield the target compound.
Optimized Parameters
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Solvent: DMSO or THF
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Catalyst: Malonic acid (homogenizing agent)
Chemical Reactivity and Functional Transformations
Oxidation to Sulfonyl Derivatives
The sulfide group in trichloromethyl 4-nitrophenyl sulfide is susceptible to oxidation, a property exploited in sulfonyl chloride synthesis. As demonstrated in the patent literature, methyl sulfides oxidize to sulfonyl chlorides upon treatment with chlorine . By analogy, trichloromethyl 4-nitrophenyl sulfide could undergo similar oxidation to form 4-nitrobenzenesulfonyl trichloride, though this remains hypothetical without experimental validation.
Nucleophilic Substitution Reactions
The electron-deficient aromatic ring facilitates nucleophilic aromatic substitution (NAS) at the ortho and para positions relative to the nitro group. Potential reactions include:
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Amination: Reaction with ammonia or amines under high-temperature conditions.
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Halogenation: Electrophilic substitution with halogens (e.g., bromine) in the presence of Lewis acids.
Applications in Organic Synthesis
Agrochemical Development
The trichloromethyl group’s hydrophobicity and stability make it a candidate for agrochemicals. For example, trichloromethyl-containing compounds are explored as fungicides and herbicides .
Recent Advances and Future Directions
Continuous-Flow Synthesis
The 2014 ACS study demonstrated continuous-flow trichloromethylation using NaTCA, achieving 95% conversion efficiency . Adapting this method to sulfide substrates could revolutionize large-scale production of trichloromethyl 4-nitrophenyl sulfide.
Catalytic Asymmetric Modifications
Emerging techniques in asymmetric catalysis could enable the synthesis of enantiomerically pure derivatives, expanding the compound’s utility in pharmaceutical synthesis.
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